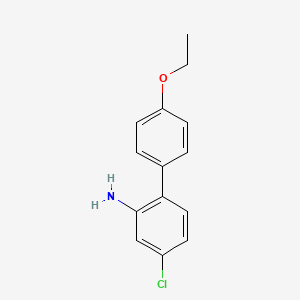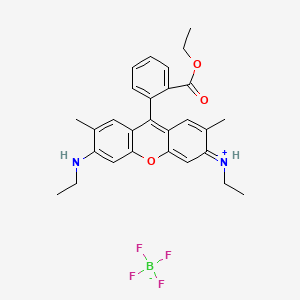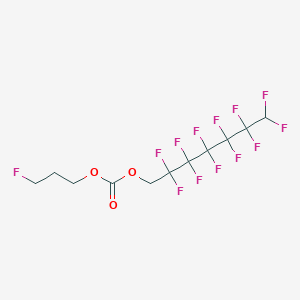
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate typically involves the reaction of perfluoroheptyl alcohol with 3-fluoropropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amine derivative, while oxidation may produce a carbonyl compound .
Applications De Recherche Scientifique
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity, stability, and solubility. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H,1H,7H-Perfluoroheptyl 3-chloropropyl carbonate
- 1H,1H,7H-Perfluoroheptyl 3-bromopropyl carbonate
- 1H,1H,7H-Perfluoroheptyl 3-iodopropyl carbonate
Uniqueness
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate is unique due to its specific combination of fluorinated groups and carbonate functionality. This combination imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique reactivity patterns, making it valuable for specialized applications .
Propriétés
Formule moléculaire |
C11H9F13O3 |
|---|---|
Poids moléculaire |
436.17 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C11H9F13O3/c12-2-1-3-26-6(25)27-4-7(15,16)9(19,20)11(23,24)10(21,22)8(17,18)5(13)14/h5H,1-4H2 |
Clé InChI |
OWXZUHPMNUOBAP-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


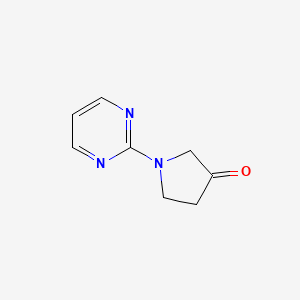
![2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
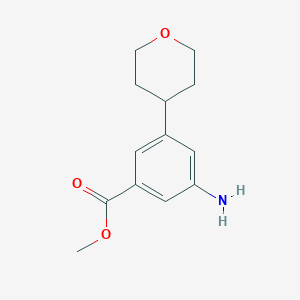

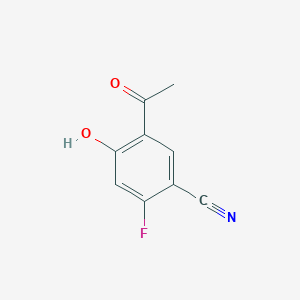


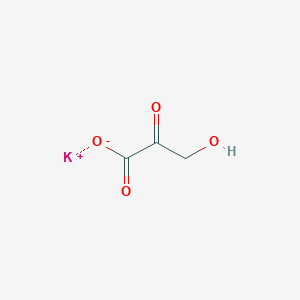
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)

![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
